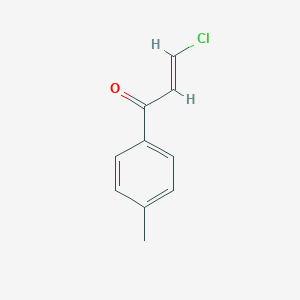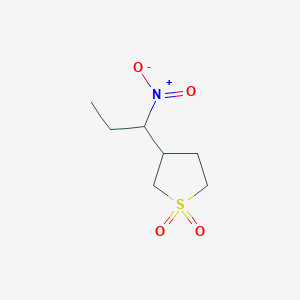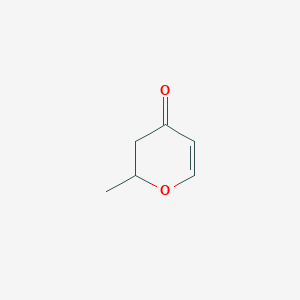
2-Methyl-2,3-dihydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dihydro-4H-pyran-4-one (MDHP) is a heterocyclic organic compound that has been studied extensively for its potential applications in various fields of science. MDHP is also known as 2-methyl-4H-pyran-4-one and is a colorless liquid with a fruity odor. The compound is synthesized through various methods and has been studied for its effects on biochemical and physiological systems.
Mécanisme D'action
The mechanism of action of MDHP is not fully understood. However, it is believed that the compound acts as a modulator of GABA(A) receptors. GABA(A) receptors are responsible for inhibiting neurotransmission in the nervous system. MDHP may enhance the activity of GABA(A) receptors, leading to increased inhibition of neurotransmission.
Effets Biochimiques Et Physiologiques
MDHP has been shown to have various biochemical and physiological effects. The compound has been shown to have anxiolytic and sedative effects in animal models. MDHP has also been shown to have anticonvulsant and antinociceptive effects. The compound has been shown to reduce the severity and duration of seizures in animal models. MDHP has also been shown to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MDHP has several advantages for lab experiments. The compound is easy to synthesize and is readily available. MDHP is also stable under normal laboratory conditions. However, there are also limitations to using MDHP in lab experiments. The compound has a short half-life, which may limit its effectiveness in certain experiments. MDHP also has a low solubility in water, which may limit its use in aqueous experiments.
Orientations Futures
There are several future directions for the study of MDHP. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective drugs that target GABA(A) receptors. Another direction is to study the effects of MDHP on other physiological systems, such as the immune system. Finally, there is a need to investigate the potential toxicity of MDHP and its metabolites. Understanding the toxicity of the compound is important for its safe use in various applications.
Méthodes De Synthèse
MDHP is synthesized through various methods, including the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, the reaction of 2-methyl-3-buten-2-ol with maleic acid, and the reaction of 2-methyl-3-buten-2-ol with maleic acid anhydride. The most commonly used method for synthesizing MDHP is the reaction of 2-methyl-3-buten-2-ol with maleic anhydride. This reaction produces MDHP in high yields and purity.
Applications De Recherche Scientifique
MDHP has been studied for its potential applications in various fields of science. The compound has been used as a flavoring agent in the food industry, as a fragrance in the cosmetic industry, and as a starting material for the synthesis of other compounds. MDHP has also been studied for its effects on biochemical and physiological systems.
Propriétés
Numéro CAS |
19185-89-8 |
|---|---|
Nom du produit |
2-Methyl-2,3-dihydro-4H-pyran-4-one |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3 |
Clé InChI |
QQOGPTKWBZTBHM-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CO1 |
SMILES canonique |
CC1CC(=O)C=CO1 |
Synonymes |
4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
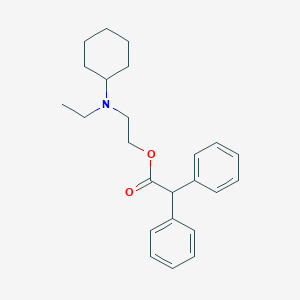
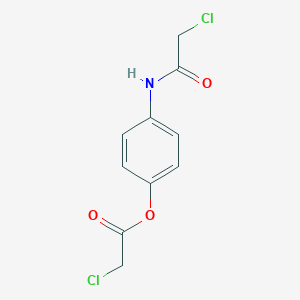
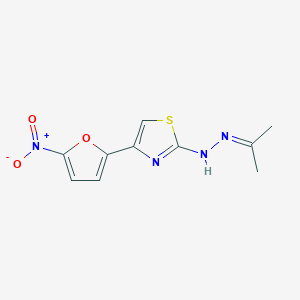
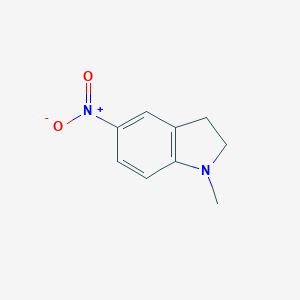
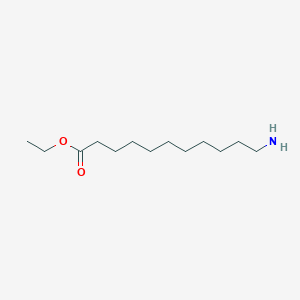
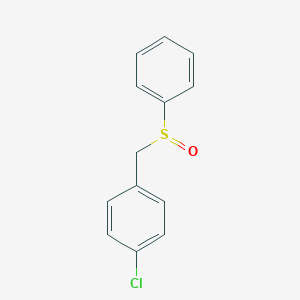
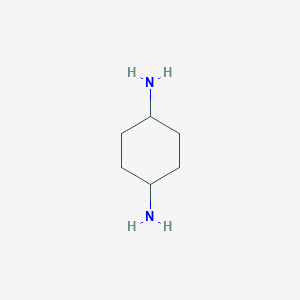
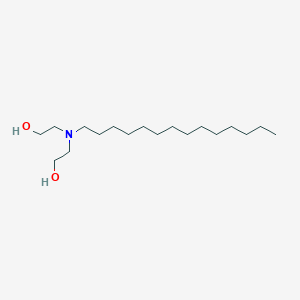
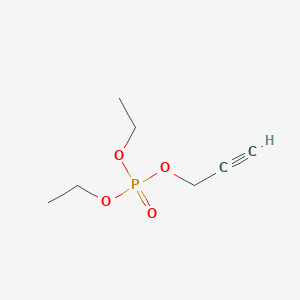
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
